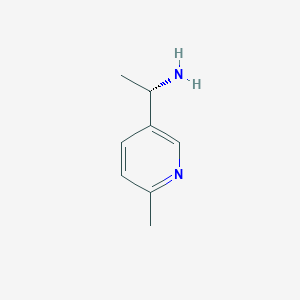

(s)-1-(6-Methylpyridin-3-yl)ethanamine

Description

Significance of Chiral Amines as Versatile Building Blocks

Chiral amines are fundamental to modern organic chemistry, serving as indispensable building blocks in the synthesis of a vast array of complex molecules, particularly in the pharmaceutical and agrochemical industries. enamine.net Their importance stems from the prevalence of chirality in biological systems, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. enamine.net Enantiomerically pure amines are crucial intermediates in the production of single-enantiomer drugs, which can offer improved efficacy and reduced side effects compared to their racemic counterparts.

These compounds are not only incorporated into the final structure of target molecules but are also widely employed as chiral auxiliaries and catalysts. As chiral auxiliaries, they can be temporarily attached to a substrate to direct a subsequent chemical transformation in a stereoselective manner, after which they are cleaved and can often be recovered. In the realm of catalysis, chiral amines and their derivatives can function as chiral bases, ligands for metal catalysts, or organocatalysts, facilitating a wide range of enantioselective reactions.

| Chiral Amine | Primary Application(s) | Reference |

|---|---|---|

| (S)-Proline | Organocatalyst for asymmetric aldol and Mannich reactions. | |

| (R)-(+)-1-Phenylethylamine | Resolving agent for racemic acids, chiral auxiliary. | mdpi.com |

| Sparteine | Chiral ligand in asymmetric deprotonation reactions. | |

| Cinchona Alkaloids | Catalysts for a wide range of asymmetric reactions. |

Overview of Pyridine-Containing Chiral Structures in Chemical Research

The pyridine (B92270) ring is a common heterocyclic motif found in numerous natural products, pharmaceuticals, and functional materials. nih.gov The incorporation of chirality into pyridine-containing structures has led to the development of a diverse array of chiral ligands and catalysts for asymmetric synthesis. nih.govscispace.com These structures have been a subject of considerable research interest for over half a century, with ongoing efforts to design and synthesize novel pyridine-derived chiral ligands with enhanced catalytic activity and stereoselectivity. nih.gov

A significant challenge in the design of chiral pyridine-based ligands is balancing steric hindrance around the nitrogen atom, which is crucial for stereocontrol, with the need for high catalytic activity. nih.gov Recent advancements have focused on the development of modular and tunable chiral pyridine units that can be readily incorporated into various ligand scaffolds. nih.gov These efforts have led to the successful application of pyridine-derived chiral ligands in a range of mechanistically diverse transition-metal-catalyzed reactions, including nickel-catalyzed cross-coupling reactions and iridium-catalyzed C-H borylation. nih.gov

| Structure Type | Catalytic Application | Metal Center (if applicable) | Reference |

|---|---|---|---|

| Chiral 2,2'-Bipyridines | Enantioselective nickel-catalyzed reductive additions and carboxylation. | Nickel | nih.gov |

| Planar-Chiral DMAP Derivatives | Enantioselective acylation of alcohols and rearrangement of O-acylated enolates. | N/A (Organocatalyst) | scispace.com |

| Chiral Pyridine N-Oxides | Enantioselective synthesis of chlorohydrins from epoxides. | N/A (Organocatalyst) | |

| Chiral Pyridine-based P,N-Ligands | Asymmetric hydrogenation and other transition metal-catalyzed reactions. | Rhodium, Iridium, Palladium |

Research Trajectory of (S)-1-(6-Methylpyridin-3-yl)ethanamine within Contemporary Organic Chemistry

The specific research trajectory of this compound is situated within the broader context of developing chiral building blocks for specialized applications. While extensive literature on this exact molecule is not as prevalent as for some other chiral amines, its structural motifs suggest its potential utility as a chiral ligand or a synthetic intermediate. The presence of a stereocenter adjacent to the pyridine ring makes it a candidate for inducing asymmetry in chemical transformations.

Research in this area is often driven by the need for novel chiral ligands and building blocks for the synthesis of complex, high-value molecules such as pharmaceuticals. The development of synthetic routes to compounds like this compound is a critical first step in exploring their potential applications. While detailed synthetic procedures for this specific amine are not widely published, analogous compounds are often prepared via asymmetric reduction of the corresponding ketone or through resolution of a racemic mixture.

A closely related compound, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, serves as a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib. chemicalbook.comrsc.orgambeed.comquickcompany.in This highlights the industrial relevance of the 6-methylpyridin-3-yl moiety in the construction of pharmacologically active molecules. The asymmetric reduction of such ketones to their corresponding chiral amines is a common strategy in medicinal chemistry to access enantiomerically pure intermediates.

| Property | Value |

|---|---|

| Molecular Formula | C8H12N2 |

| Molecular Weight | 136.19 g/mol |

| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid |

| Chirality | (S)-enantiomer |

| Functional Groups | Primary amine, Pyridine |

The research trajectory for compounds like this compound is therefore closely tied to the demand for new chiral building blocks in drug discovery and development. enamine.net Its potential as a ligand in asymmetric catalysis or as a starting material for the synthesis of novel bioactive compounds remains an area for further exploration. The continued interest in chiral pyridine derivatives suggests that specialized amines such as this will find application in the ongoing quest for more efficient and selective synthetic methodologies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(6-methylpyridin-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-3-4-8(5-10-6)7(2)9/h3-5,7H,9H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTIIUKSLNSXKM-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=C1)[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 1 6 Methylpyridin 3 Yl Ethanamine

Direct Asymmetric Synthesis Approaches

Direct asymmetric synthesis offers an efficient route to the target enantiomer, (S)-1-(6-Methylpyridin-3-yl)ethanamine, by creating the chiral center directly from a prochiral precursor, primarily 1-(6-methylpyridin-3-yl)ethanone. This avoids the need for resolving a racemic mixture, making it an atom-economical choice. Key strategies include catalytic asymmetric hydrogenation, organocatalytic transformations, and biocatalysis.

Catalytic Asymmetric Hydrogenation Routes

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of ketones and imines to produce chiral alcohols and amines, respectively. wikipedia.org The process typically involves a metal catalyst, such as Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), coordinated to a chiral ligand.

One of the most effective methods is the asymmetric transfer hydrogenation (ATH) of the precursor ketone, 1-(6-methylpyridin-3-yl)ethanone. sigmaaldrich.com This reaction often utilizes a hydrogen donor like 2-propanol or formic acid in place of gaseous hydrogen. Chiral Ru(II) complexes containing N-tosylated diamine ligands, such as RuCl(S,S)-TsDPEN, are exemplary catalysts for this transformation. sigmaaldrich.comnih.gov These catalysts facilitate the transfer of hydrogen with high stereocontrol, yielding the corresponding (S)-alcohol, which can then be converted to the amine.

Alternatively, direct asymmetric reductive amination (DARA) of the ketone offers a more direct path to the chiral primary amine. This reaction involves the in-situ formation of an imine from the ketone and an ammonia (B1221849) source, which is then immediately hydrogenated. For structurally similar substrates like 2-acetyl-6-substituted pyridines, Ru-based catalysts have demonstrated high efficiency and enantioselectivity. youtube.com

Table 1: Representative Catalytic Systems for Asymmetric Hydrogenation

| Catalyst Precursor | Chiral Ligand | Reaction Type | Substrate Type | Typical H₂ Source | Enantiomeric Excess (ee) |

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | Transfer Hydrogenation | Aromatic Ketones | 2-Propanol/Formic Acid | >95% |

| Ru(OAc)₂ | (S)-BINAP | Reductive Amination | Acetylpyridines | H₂ Gas | >94% |

| [Rh(cod)Cl]₂ | Amino acid-derived thioamides | Transfer Hydrogenation | Ketones | 2-Propanol | up to 97% |

Data compiled from various studies on similar substrates. sigmaaldrich.comyoutube.comnih.gov

Organocatalytic Transformations

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. For the synthesis of chiral amines, common organocatalysts include derivatives of proline, Cinchona alkaloids, and chiral phosphoric acids. rsc.orgamanote.com These catalysts typically function by activating the substrate through the formation of a transient, reactive intermediate like an enamine or iminium ion. jhun.edu.cn

A potential organocatalytic route to this compound involves the asymmetric reduction of an imine derived from 1-(6-methylpyridin-3-yl)ethanone. For instance, a Hantzsch ester can be used as the reducing agent in the presence of a chiral Brønsted acid, such as a derivative of phosphoric acid. The chiral acid protonates the imine, creating a chiral environment that directs the hydride transfer from the Hantzsch ester to one face of the C=N double bond, leading to the desired enantiomer of the amine. While specific examples for this exact substrate are not prevalent, the methodology is well-established for a wide array of imines. nih.govnih.gov

Biocatalytic Synthesis and Enzymatic Resolution

Biocatalysis has emerged as a powerful and green technology for producing enantiomerically pure compounds under mild conditions. rsc.org Enzymes, particularly transaminases (TAs), are highly effective for the synthesis of chiral amines. mdpi.com

Transaminases are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. frontiersin.org For the synthesis of this compound, an (S)-selective ω-transaminase can be employed. This enzyme would catalyze the reaction between the prochiral ketone, 1-(6-methylpyridin-3-yl)ethanone, and an amino donor such as isopropylamine (B41738) or L-alanine. The reaction is often driven to completion by removing the ketone byproduct (e.g., acetone (B3395972) from isopropylamine). mdpi.comdiva-portal.org Protein engineering and directed evolution have been used to develop transaminases with enhanced stability and broader substrate scopes, making them suitable for industrial-scale synthesis. frontiersin.org

Alternatively, kinetic resolution using enzymes like lipases can be employed. In this approach, a racemic mixture of 1-(6-methylpyridin-3-yl)ethanamine (B1455002) is subjected to a reaction, such as acylation, catalyzed by a lipase (B570770). The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate, leaving the unreacted (S)-enantiomer in high enantiomeric purity. The acylated product can then be easily separated from the desired amine.

Table 2: Biocatalytic Approaches for Chiral Amine Synthesis

| Enzyme Class | Approach | Substrate | Key Feature | Result |

| ω-Transaminase (S-selective) | Asymmetric Synthesis | 1-(6-methylpyridin-3-yl)ethanone | Direct conversion of ketone to (S)-amine | High ee (>99%) and yield |

| Lipase (e.g., from Candida antarctica) | Kinetic Resolution | Racemic 1-(6-methylpyridin-3-yl)ethanamine | Selective acylation of one enantiomer | (S)-amine with high ee |

Data based on established principles of biocatalysis. rsc.orgmdpi.com

Chiral Resolution Techniques

Chiral resolution is a classical approach that involves the separation of a racemic mixture into its constituent enantiomers. While potentially less direct than asymmetric synthesis, it remains a robust and widely used strategy.

Chromatographic Chiral Separation Strategies

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for both the analysis and preparative separation of enantiomers. phenomenex.comnih.gov This method utilizes a Chiral Stationary Phase (CSP), which interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are among the most versatile and widely used for separating a broad range of chiral compounds, including amines. nih.gov For the separation of 1-(6-methylpyridin-3-yl)ethanamine, columns like Chiralpak® or Chiralcel® are often effective. yakhak.org The separation is typically performed using a mobile phase of hexane (B92381) mixed with an alcohol like 2-propanol or ethanol (B145695) (normal-phase mode). Small amounts of an amine additive (e.g., diethylamine) are often included in the mobile phase to improve peak shape and resolution by masking residual silanol (B1196071) groups on the stationary phase. Supercritical Fluid Chromatography (SFC) is also an increasingly popular alternative, offering faster separations and reduced solvent consumption. chromatographyonline.com

Table 3: Common Chiral Stationary Phases for Amine Resolution

| CSP Type | Chiral Selector | Typical Mobile Phase |

| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/2-Propanol/Diethylamine |

| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol/Diethylamine |

| Chiralpak® IE | Amylose tris(3,5-dichlorophenylcarbamate) | Hexane/2-Propanol/Diethylamine |

Data compiled from literature on chiral amine separations. nih.govyakhak.org

Kinetic Resolution Methods

Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This method relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting to form a new product while the other remains largely unreacted. In the context of producing this compound, enzymatic kinetic resolution using lipases is a prominent and green methodology.

Lipases, particularly Candida antarctica lipase B (CALB), are well-regarded for their versatility, high enantioselectivity, and stability in organic solvents, making them ideal for industrial-scale resolutions of alcohols and amines. jocpr.compolimi.itmdpi.com The principle of lipase-catalyzed kinetic resolution of a racemic amine involves the enantioselective acylation of one enantiomer. Typically, the (R)-enantiomer of the amine is preferentially acylated by the enzyme, yielding the (R)-amide and leaving behind the unreacted (S)-amine in high enantiomeric excess. ntnu.no

The general reaction for the kinetic resolution of racemic 1-(6-methylpyridin-3-yl)ethanamine can be depicted as the acylation of the racemic amine with an acyl donor, such as an ester, in the presence of a lipase. The choice of the acyl donor and the solvent system is crucial for the efficiency and selectivity of the resolution. Vinyl acetate (B1210297) is a common acyl donor due to its effectiveness in shifting the reaction equilibrium forward. nih.gov The reaction is typically carried out in a non-polar organic solvent like diisopropyl ether or hexane. nih.govresearchgate.net

While specific studies detailing the kinetic resolution of 1-(6-methylpyridin-3-yl)ethanamine are not extensively documented in publicly available literature, data from analogous pyridyl alcohols and other chiral amines provide a strong basis for the expected outcomes. For instance, the lipase-catalyzed resolution of various 1-(2-pyridyl)ethanols using CALB and vinyl acetate has been shown to produce the corresponding (R)-acetates and unreacted (S)-alcohols with excellent enantiomeric purities. researchgate.net Similarly, the resolution of other chiral amines has been achieved with high enantiomeric excess for the unreacted (S)-enantiomer. ntnu.no

The optimization of such a process would involve screening different lipases, acyl donors, solvents, and temperatures to maximize both the conversion and the enantiomeric excess (ee) of the desired (S)-amine. researchgate.net For example, in the resolution of other amines, Novozym 435 (an immobilized form of CALB) has proven to be a robust and efficient catalyst. mdpi.com

Table 1: Representative Enzymes and Conditions for Kinetic Resolution of Chiral Amines

| Enzyme | Racemic Substrate Example | Acyl Donor | Solvent | Temp. (°C) | Conversion (%) | Product & ee | Ref. |

| Candida antarctica lipase (CAL) | 1-(2-Pyridyl)ethanols | Vinyl Acetate | Diisopropyl ether | 25-60 | ~50 | (S)-alcohol (>99% ee) | researchgate.net |

| Novozym 435 (immobilized CALB) | 1-Phenylethylamine | Ethyl methoxyacetate | Toluene | 50 | >48 | (S)-amine (>95% ee) | nih.gov |

| Pseudomonas cepacia Lipase (PSL) | Ivabradine precursor amine | Diethyl carbonate | 2-Me-THF | RT | - | Amine (99% ee) | polimi.it |

This table presents data for analogous compounds to illustrate the general principles and expected outcomes for the kinetic resolution of 1-(6-methylpyridin-3-yl)ethanamine.

Convergent and Linear Synthesis Strategies

Beyond kinetic resolution of the final racemic amine, asymmetric synthesis provides a more direct route to this compound, often involving multi-step pathways that can be categorized as either linear or convergent.

Multi-Step Pathways from Precursors

A common and logical approach to synthesizing this compound is through the asymmetric reductive amination of the corresponding ketone, 1-(6-methylpyridin-3-yl)ethanone. This ketone can be prepared from commercially available starting materials such as 6-methylnicotinic acid.

A plausible linear synthetic sequence is as follows:

Esterification of 6-Methylnicotinic Acid: 6-Methylnicotinic acid can be esterified to its methyl or ethyl ester, for example, by refluxing in the corresponding alcohol with a catalytic amount of acid. google.comchemicalbook.com

Synthesis of the Ketone: The resulting ester, methyl 6-methylnicotinate, can be used in subsequent reactions to form the ketone, 1-(6-methylpyridin-3-yl)ethanone. This can be achieved through various methods, including reactions with organometallic reagents or through more complex coupling procedures. google.comchemicalbook.com

Asymmetric Reductive Amination: The key step to introduce the desired stereochemistry is the asymmetric reductive amination of 1-(6-methylpyridin-3-yl)ethanone. This can be accomplished using biocatalysts like reductive aminases (RedAms). These enzymes, in the presence of an amine source (such as ammonia or an ammonium (B1175870) salt) and a reducing agent (often a cofactor like NADPH, which is regenerated in situ), can convert the ketone directly into the (S)-amine with high enantioselectivity. nih.govresearchgate.net

A convergent approach could involve the synthesis of the pyridine (B92270) core and the chiral amine side chain separately, followed by their coupling. However, the linear approach starting from 6-methylnicotinic acid derivatives is more commonly suggested by the available literature on related structures.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and stereoselectivity of the synthesis of this compound are highly dependent on the optimization of the reaction conditions and the choice of catalyst.

In the case of enzymatic kinetic resolution , key parameters to optimize include:

Enzyme Selection: While CALB is a common choice, other lipases from sources like Pseudomonas or Burkholderia could offer different selectivities and reaction rates. jocpr.commdpi.com

Acyl Donor and Solvent: The nature of the acyl donor and the solvent can significantly impact the enzyme's activity and enantioselectivity. A systematic screening of these components is crucial. researchgate.net

Temperature and pH: These parameters must be controlled to ensure optimal enzyme performance and stability.

Immobilization: Using an immobilized enzyme, such as Novozym 435, can simplify catalyst recovery and reuse, making the process more cost-effective for large-scale production. researchgate.net

For asymmetric reductive amination , optimization would focus on:

Enzyme Engineering: Reductive aminases can be engineered through directed evolution or rational design to improve their activity, stability, and stereoselectivity for a specific substrate like 1-(6-methylpyridin-3-yl)ethanone. nih.gov

Cofactor Regeneration: An efficient in-situ cofactor regeneration system, often using a dehydrogenase like glucose dehydrogenase (GDH) and a cheap sacrificial substrate like glucose, is essential for the economic viability of the process. nih.gov

Reaction Parameters: Factors such as pH, temperature, substrate and enzyme concentrations, and the choice of amine donor need to be fine-tuned to maximize the yield and enantiomeric excess of the (S)-amine. nih.gov

Stereochemical Aspects and Enantiomeric Control

Principles of Enantioselective Synthesis Applied to Pyridyl-Ethanamines

The enantioselective synthesis of chiral pyridyl-ethanamines, including the (S)-1-(6-methylpyridin-3-yl)ethanamine, is a significant challenge in organic chemistry. The goal is to produce the desired enantiomer in high yield and with high enantiomeric excess (e.e.). Several strategies have been developed to achieve this, primarily falling into two categories: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This approach involves the direct creation of the desired enantiomer from a prochiral precursor using a chiral catalyst or auxiliary. A prominent method for the synthesis of analogous chiral pyridyl-ethanamines involves the use of chiral sulfinamides. For instance, the synthesis of (R)- and (S)-1-(pyridin-2-yl)ethan-1-amine can be achieved by reacting pyridine-2-carboxaldehyde with a chiral tert-butylsulfinamide (either the (R) or (S) enantiomer). youtube.com This reaction forms a chiral sulfinylimine, which then undergoes a diastereoselective addition of a methyl group (e.g., from methylmagnesium bromide). youtube.com The subsequent removal of the chiral auxiliary under acidic conditions yields the desired enantiomer of the amine with high diastereoselectivity. youtube.com This strategy can be adapted for the synthesis of this compound starting from 6-methylnicotinaldehyde.

Another powerful strategy involves the catalytic dearomatization of pyridines. auburn.edu This method utilizes a chiral transition metal catalyst, such as rhodium, to facilitate the nucleophilic addition to the pyridine (B92270) ring, thereby creating a stereocenter. auburn.edu By selecting the appropriate chiral ligand for the metal, one can control the stereochemical outcome of the reaction to favor the desired (S)-enantiomer. auburn.edu

Chiral Resolution: This classic method involves the separation of a racemic mixture of the amine. One common technique is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid. These diastereomeric salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemate.

Table 1: Comparison of Enantioselective Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Asymmetric Synthesis | Direct formation of the desired enantiomer using a chiral catalyst or auxiliary. | Potentially higher yields (approaching 100%), high enantioselectivity. | Often requires specialized and expensive chiral catalysts or reagents. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Utilizes readily available resolving agents, well-established techniques. | Maximum theoretical yield of 50% for the desired enantiomer, can be labor-intensive. |

Methods for Enantiomeric Excess Determination and Optical Purity Assessment

Once the this compound has been synthesized, it is crucial to determine its enantiomeric excess (e.e.), which is a measure of its optical purity. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for determining enantiomeric excess. The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the amine. This differential interaction leads to a separation of the enantiomers as they pass through the column, resulting in two distinct peaks in the chromatogram. The ratio of the areas of these peaks corresponds to the ratio of the enantiomers in the mixture, from which the e.e. can be calculated. For instance, a reverse-phase HPLC method has been developed for the separation of the enantiomers of a similar compound, 1-pyridin-3-yl-ethylamine, using a Primesep 100 mixed-mode column. sielc.com The development of a robust chiral HPLC method is a critical step in the quality control of enantiomerically pure compounds. pensoft.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR spectroscopy can also be used to determine enantiomeric excess. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. The chiral agent interacts with the enantiomers of the amine to form diastereomeric complexes or derivatives, which will have distinct NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be determined.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Each enantiomer will produce a CD spectrum that is a mirror image of the other. By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric excess can be determined.

Table 2: Overview of Methods for Enantiomeric Excess Determination

| Method | Principle | Sample Requirements | Key Advantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Small sample size, must be soluble in the mobile phase. | High accuracy and precision, widely applicable. |

| Chiral NMR | Formation of diastereomeric species with distinct NMR spectra. | Higher concentration needed, suitable solvent required. | Provides structural information, can be non-destructive. |

| CD Spectroscopy | Differential absorption of circularly polarized light. | Sample must be chiral and have a chromophore near the stereocenter. | Sensitive to stereochemical changes, can provide conformational information. |

Conformational Analysis and Stereochemical Stability

The three-dimensional structure and conformational flexibility of this compound are important for its interactions with biological targets. The molecule has several rotatable bonds, leading to a variety of possible conformations.

Conformational Analysis: The preferred conformation of this compound is determined by a balance of steric and electronic effects. The orientation of the ethylamine (B1201723) group relative to the pyridine ring is of particular interest. Computational modeling, such as density functional theory (DFT) calculations, can be used to predict the lowest energy conformations and the energy barriers between them. These studies can provide insights into the likely shape of the molecule in different environments.

Stereochemical Stability: A key consideration for chiral amines is their stereochemical stability. The nitrogen atom in an amine is typically pyramidal and can undergo a process called nitrogen inversion, where it rapidly inverts its configuration through a planar transition state. libretexts.org For a chiral amine where the nitrogen itself is not the stereocenter, the primary concern is the stability of the carbon stereocenter. The C-N bond is generally stable, and racemization at the benzylic-type carbon of 1-(6-methylpyridin-3-yl)ethanamine (B1455002) is not expected to occur under normal conditions. However, the stereochemical integrity of chiral benzylic amines can be compromised under certain reaction conditions, particularly those involving strong bases or high temperatures, which could potentially lead to racemization. acs.orgstereoelectronics.org The rapid inversion of the nitrogen atom does not affect the configuration of the adjacent carbon stereocenter. libretexts.org

Applications in Advanced Organic Synthesis

Role as a Chiral Auxiliary and Ligand Precursor

In asymmetric synthesis, the ultimate goal is to control the three-dimensional arrangement of atoms, and chiral ligands are the cornerstone of this endeavor. Metal complexes featuring chiral organic ligands can create a chiral environment around the metal center, influencing the reaction pathway to favor the formation of one enantiomer over the other. (s)-1-(6-Methylpyridin-3-yl)ethanamine is an exemplary starting material for the synthesis of such ligands, particularly those of the P,N-type, which combine a "soft" phosphorus donor with a "hard" nitrogen donor.

The modular design of chiral ligands is a powerful strategy in catalyst development. The this compound scaffold provides a robust framework for creating new P,N-ligands. The synthesis of these ligands typically involves the reaction of the primary amine with a reagent containing a phosphine (B1218219) group, such as chlorodiphenylphosphine (B86185) (ClPPh₂). This reaction forms a new P-N bond, covalently linking the chiral amine to the phosphine moiety.

The general synthetic approach allows for systematic variation of both the chiral amine backbone and the substituents on the phosphorus atom. This modularity is crucial for fine-tuning the steric and electronic properties of the ligand, which in turn dictates the activity and selectivity of the final catalyst. For instance, modifying the substituents on the phosphorus atom can influence the electronic properties and the steric bulk around the metal center, while the inherent chirality of the ethanamine fragment directs the stereochemical outcome of the catalyzed reaction.

General Synthesis of a P,N-Ligand from this compound:

This reaction illustrates the straightforward N-acylation of the primary amine with a phosphine chloride to generate a chiral aminophosphine (B1255530) (P,N) ligand.

Chiral P,N-ligands derived from scaffolds like this compound are highly effective in a variety of metal-catalyzed asymmetric reactions. These include, but are not limited to, palladium-catalyzed allylic alkylation, iridium-catalyzed hydrogenation, and rhodium-catalyzed hydroformylation. The combination of a pyridine (B92270) nitrogen and a phosphine donor allows for strong chelation to the metal center, creating a well-defined and rigid catalytic pocket that enhances enantioselectivity.

In a representative application, such as the asymmetric hydrogenation of a prochiral ketone, the iridium complex of a ligand derived from this compound could be expected to deliver high enantiomeric excess (ee) and conversion. The performance of such a catalytic system is typically evaluated under various conditions to optimize for yield and selectivity.

Table 1: Illustrative Performance Data for a Hypothetical Ir-Catalyst in Asymmetric Ketone Hydrogenation

This table represents typical results expected for a chiral P,N-ligand of this class in an iridium-catalyzed asymmetric transfer hydrogenation of a model ketone.

| Entry | Substrate | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Acetophenone | 1.0 | KOtBu | Isopropanol (B130326) | 40 | 95 | 92 |

| 2 | 1-Tetralone | 1.0 | KOtBu | Isopropanol | 40 | 98 | 95 |

| 3 | Propiophenone | 0.5 | Cs₂CO₃ | Toluene | 50 | 92 | 88 |

| 4 | 2-Chloroacetophenone | 1.0 | KOtBu | DCM | 25 | 99 | 97 |

This data is illustrative and based on established performance of similar chiral P,N-ligand systems.

Building Block in Complex Molecule Construction

Beyond its role as a ligand precursor, the this compound structure is a versatile building block for synthesizing more complex and functionally diverse molecules. The primary amine and the pyridine ring offer orthogonal reactive sites for sequential chemical modifications.

The derivatization of the this compound core can be achieved through various organic reactions. The primary amine can undergo standard transformations such as acylation, alkylation, reductive amination, and sulfonylation to introduce a wide array of functional groups.

A significant example of scaffold elaboration involves the use of the related ketone, 1-(6-methylpyridin-3-yl)ethanone, in palladium-catalyzed cross-coupling reactions. A patented process describes the coupling of this ketone with 4-bromophenyl-methyl sulfone using a palladium catalyst and a phosphine ligand like Xantphos. This reaction constructs a new carbon-carbon bond, linking the pyridine core to a substituted phenyl ring and creating 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a key intermediate for the synthesis of the pharmaceutical agent Etoricoxib. This demonstrates how the 6-methylpyridine core can serve as a foundation for building complex drug-like molecules.

Common Derivatization Reactions:

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to form secondary or tertiary amines.

Cross-Coupling: Palladium- or copper-catalyzed reactions at the pyridine ring (if halogenated) to form C-C, C-N, or C-O bonds.

The systematic synthesis of analogues and homologues is a cornerstone of medicinal chemistry and materials science, used to establish structure-activity relationships (SAR) or structure-property relationships. By making small, deliberate changes to a core scaffold and measuring the resulting impact on a specific property (e.g., catalytic activity, biological activity, or material performance), researchers can develop an understanding of the key molecular features required for a desired outcome.

For example, a study focusing on N-(6-methylpyridin-yl)-substituted aryl amides as antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) highlights this approach. In this work, researchers synthesized a series of compounds by varying the substituents on the aryl amide portion, which is attached to a 6-methylpyridine amine core. Although the final application is biological, the synthetic strategy is directly relevant. One could apply the same principles to the this compound scaffold, creating a library of related ligands by:

Varying the alkyl or aryl groups on the phosphine.

Introducing substituents at different positions on the pyridine ring.

Modifying the length of the ethylamine (B1201723) linker.

Each new analogue would then be tested in a catalytic reaction to determine how the structural change affected its performance, thereby building a detailed structure-property relationship map.

Mechanistic Investigations of Derivatization Reactions

Understanding the reaction mechanisms involved in the derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes. While specific mechanistic studies on this exact molecule are not widely published, the mechanisms of its key derivatization reactions are well-established in organic chemistry.

For instance, the palladium-catalyzed α-arylation of the corresponding ketone, as seen in the synthesis of the Etoricoxib intermediate, proceeds via a well-understood catalytic cycle. This cycle generally involves:

Oxidative Addition: The palladium(0) catalyst adds to the aryl halide (e.g., 4-bromophenyl-methyl sulfone).

Enolate Formation: A base deprotonates the ketone at the α-carbon to form an enolate.

Transmetalation (or related step): The enolate displaces the halide on the palladium(II) complex.

Reductive Elimination: The desired C-C bond is formed, releasing the product and regenerating the palladium(0) catalyst.

Investigating the kinetics and intermediates of this cycle allows chemists to select the optimal ligand, base, and solvent to maximize yield and minimize side reactions. Similarly, standard reactions like reductive amination involve the initial formation of an imine or enamine, followed by reduction, and understanding these pathways is key to controlling the synthesis of N-alkylated derivatives.

Oxidation Pathways and Derivative Formation

The oxidation of this compound can be directed at several sites: the pyridine ring nitrogen, the benzylic carbon of the ethylamine group, and the methyl group on the pyridine ring. Each pathway leads to a unique class of derivatives.

The methyl group attached to the pyridine ring can undergo oxidation to form the corresponding carboxylic acid. This transformation is a common strategy for producing nicotinic acid analogs. google.comacs.org For instance, the oxidation of methylpyridines (picolines) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃) can yield pyridine carboxylic acids. researchgate.net Photoelectrocatalytic methods using decorated TiO₂ nanotubes have also been explored for the selective oxidation of 3-methylpyridine. rsc.org

The pyridine nitrogen can be oxidized to an N-oxide using reagents such as hydrogen peroxide or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA). This modification significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions.

Oxidation can also target the ethylamine side chain. While direct oxidation of the amine can be complex, controlled oxidation could potentially yield imines or ketones, although this is less commonly reported compared to ring or methyl group oxidation. In the biodegradation of similar compounds like 3-ethylpyridine, metabolic pathways involve the oxidation of the alkyl group. nih.gov Furthermore, in the synthesis of the drug Etoricoxib, a related ketone intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is produced via oxidation of a precursor, demonstrating the stability of the core structure to certain oxidative conditions. google.comgoogle.com

Table 1: Potential Oxidation Reactions and Derivatives

| Reaction Site | Reagent/Condition | Product Type | Potential Derivative Example |

|---|---|---|---|

| Pyridine Ring (Methyl Group) | KMnO₄ or HNO₃ | Carboxylic Acid | (S)-3-(1-Aminoethyl)-pyridine-6-carboxylic acid |

| Pyridine Ring (Nitrogen) | H₂O₂ or m-CPBA | N-Oxide | (S)-1-(6-Methyl-1-oxido-pyridin-3-yl)ethanamine |

| Ethylamine Side Chain (Amine) | Mild Oxidizing Agent | Imine | 1-(6-Methylpyridin-3-yl)ethan-1-imine |

Reduction Reactions and Amine Functionalization

The reduction of this compound primarily involves the dearomatization of the pyridine ring to yield the corresponding piperidine (B6355638) derivative. This transformation is highly valuable as the piperidine moiety is a common scaffold in many pharmaceutical agents. nih.govacs.org

Catalytic hydrogenation over platinum, palladium, or nickel catalysts is a standard method for reducing the pyridine ring. clockss.org Alternative methods using chemical reducing agents have also been developed. For example, sodium borohydride (B1222165) (NaBH₄) in the presence of an activating agent or under specific solvent conditions can reduce substituted pyridines to dihydropyridines or fully saturated piperidines. rsc.orgnih.gov More recently, samarium diiodide (SmI₂) in the presence of water has been shown to be a powerful reagent for the rapid reduction of pyridines to piperidines under mild, room-temperature conditions. clockss.org

The primary amine of the ethylamine side chain is a key site for functionalization, allowing for the introduction of a wide array of substituents through various reactions. These reactions are fundamental for building molecular complexity. evitachem.com Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields amides.

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

Alkylation: Nucleophilic substitution with alkyl halides can lead to secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones followed by reduction (e.g., with NaBH₃CN) produces secondary or tertiary amines with more complex side chains.

Table 2: Reduction and Amine Functionalization Reactions

| Reaction Type | Reagent/Condition | Functional Group Formed | Product Example |

|---|---|---|---|

| Pyridine Ring Reduction | H₂, PtO₂ or SmI₂/H₂O | Piperidine | (S)-1-(6-Methylpiperidin-3-yl)ethanamine |

| Amine Acylation | Acetyl Chloride, Base | Amide | N-((S)-1-(6-Methylpyridin-3-yl)ethyl)acetamide |

| Amine Sulfonylation | Tosyl Chloride, Base | Sulfonamide | N-((S)-1-(6-Methylpyridin-3-yl)ethyl)-4-methylbenzenesulfonamide |

| Amine Alkylation | Methyl Iodide, Base | Secondary Amine | (S)-N-Methyl-1-(6-methylpyridin-3-yl)ethanamine |

Nucleophilic and Electrophilic Substitution Patterns

The pyridine ring in this compound possesses a unique electronic character that dictates its reactivity towards substitution reactions. The ring is generally electron-deficient due to the electronegative nitrogen atom, which favors nucleophilic aromatic substitution (SNAAr) and disfavors electrophilic aromatic substitution (EAS) compared to benzene. masterorganicchemistry.com However, the presence of activating groups—the C6 methyl group and the C3 ethylamine group—can facilitate electrophilic attack.

For electrophilic aromatic substitution, the existing substituents direct incoming electrophiles. Both the methyl and aminoalkyl groups are ortho-, para-directing. In the 3,6-disubstituted pyridine ring, the potential sites for electrophilic attack are positions C2, C4, and C5. The electronic properties and steric hindrance will influence the regioselectivity. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and sulfonation (using SO₃/H₂SO₄). masterorganicchemistry.com The electronic character of substituents on a pyridine ring has been shown to regulate the reactivity of the system in catalytic processes. nih.gov

Nucleophilic aromatic substitution typically occurs at positions ortho or para to the ring nitrogen (C2, C4, C6), which are the most electron-deficient carbons. Since the C6 position is occupied by a methyl group, potential sites for nucleophilic attack are C2 and C4. This reaction usually requires a good leaving group at one of these positions and a strong nucleophile. While the parent compound does not have a leaving group, derivatives could be synthesized to undergo such reactions.

Table 3: Substitution Patterns and Directing Effects

| Reaction Type | Typical Reagents | Favored Positions of Attack | Directing Influence |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | HNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Bromination) | C2, C4, C5 | The C3-ethylamine and C6-methyl groups are activating and ortho-, para-directing. |

| Nucleophilic Aromatic Substitution (SNAAr) | Strong nucleophiles (e.g., NaNH₂, RO⁻) on activated substrates | C2, C4 | The ring nitrogen atom activates the ortho (C2) and para (C4) positions towards nucleophilic attack. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (s)-1-(6-Methylpyridin-3-yl)ethanamine, providing detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each of the non-equivalent protons. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The methine proton of the ethylamine (B1201723) side chain would likely appear as a quartet, coupled to the adjacent methyl protons. The methyl group on the pyridine ring and the methyl group on the ethylamine side chain would resonate in the upfield region. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbons of the pyridine ring would be found in the aromatic region of the spectrum. The chemical shifts of the aliphatic carbons in the ethylamine side chain and the methyl group on the pyridine ring would appear at higher field strengths.

Expected ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine-H2 | ~8.4 | s | - |

| Pyridine-H4 | ~7.6 | d | ~8.0 |

| Pyridine-H5 | ~7.1 | d | ~8.0 |

| CH(NH₂) | ~4.1 | q | ~6.7 |

| Pyridine-CH₃ | ~2.5 | s | - |

| NH₂ | ~1.8 | br s | - |

Expected ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyridine-C6 | ~157 |

| Pyridine-C2 | ~148 |

| Pyridine-C4 | ~135 |

| Pyridine-C3 | ~134 |

| Pyridine-C5 | ~123 |

| CH(NH₂) | ~50 |

| Pyridine-CH₃ | ~24 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as a pair of medium-intensity bands in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic ethyl and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring would produce characteristic peaks in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong signals in the Raman spectrum, which would be useful for characterizing the 6-methylpyridine moiety.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300-3400 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong |

| C=N Stretch (Pyridine) | 1580-1610 | Medium-Strong |

| C=C Stretch (Pyridine) | 1400-1500 | Medium-Strong |

| N-H Bend (Amine) | 1590-1650 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation pattern. For this compound (molar mass: 136.19 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 136.

The fragmentation of the molecule under electron ionization (EI) would likely proceed through characteristic pathways for amines. A prominent fragmentation pathway is the α-cleavage, which involves the breaking of the bond between the carbon bearing the amine group and the adjacent methyl group. This would result in the loss of a methyl radical (•CH₃) to form a stable iminium ion.

Expected Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 136 | [C₈H₁₂N₂]⁺ | Molecular Ion (M⁺) |

| 121 | [C₇H₉N₂]⁺ | [M - CH₃]⁺ (α-cleavage) |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and, crucially for a chiral molecule like this compound, its enantiomeric purity.

Purity Analysis: A reversed-phase HPLC method can be employed to determine the chemical purity of the compound. Using a C18 column with a mobile phase consisting of a mixture of water (often with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol, the compound can be separated from any non-chiral impurities. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Enantiomeric Purity Analysis: To separate the (s)-enantiomer from its (r)-enantiomer, a chiral HPLC method is required. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based chiral columns are often effective for separating enantiomers of amines. The mobile phase is usually a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol (B145695). The relative peak areas of the two enantiomers allow for the calculation of the enantiomeric excess (ee). A high-quality sample of the (s)-enantiomer should ideally show only one major peak.

Illustrative HPLC Method Parameters

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Purity Analysis (Chiral) |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 260 nm | UV at 260 nm |

| Expected Retention Time | Dependent on specific gradient | Two baseline-separated peaks for a racemic mixture |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would not only confirm the connectivity of the atoms but also establish the absolute stereochemistry of the chiral center.

For this compound, obtaining a single crystal of suitable quality is a prerequisite. If successful, the crystallographic data would provide precise bond lengths, bond angles, and torsional angles. Furthermore, analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonding involving the amine group, which influences the physical properties of the solid.

As of the current literature review, there are no publicly available crystal structures for this compound. Such a study would be a valuable contribution to the full characterization of this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (E_gap) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue), predicting how the molecule will interact with other charged or polar species.

While a specific DFT study for (s)-1-(6-Methylpyridin-3-yl)ethanamine is not available, studies on related pyridine (B92270) and quinoline (B57606) derivatives demonstrate this approach. For instance, DFT calculations on a substituted quinolinone revealed a HOMO-LUMO gap of approximately 3.7-3.8 kcal/mol, indicating its potential for charge transfer interactions. nih.gov Similar calculations for this compound would reveal the reactive nature of the pyridine nitrogen and the amino group.

Table 1: Illustrative Quantum Chemical Descriptors for a Pyridine Derivative (Note: Data below is for illustrative purposes based on typical values for similar compounds and does not represent actual calculated values for this compound).

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.3 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~2.0 - 2.5 Debye | Measures overall polarity of the molecule |

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures of molecules. For a flexible molecule like this compound, which has a rotatable bond between the ethylamine (B1201723) side chain and the pyridine ring, conformational analysis is essential.

This analysis aims to:

Identify all stable, low-energy conformations (rotamers or conformers).

Determine the relative energies of these conformers to predict their population distribution at a given temperature.

Analyze the geometric parameters (bond lengths, bond angles, and dihedral angles) of each conformer.

Studies on related structures provide insight into the expected geometry. For example, X-ray crystallography of 6-Methylpyridin-3-amine shows that the pyridine ring is essentially planar, with the amine nitrogen lying slightly out of the plane. nih.gov For this compound, the chiral center at the alpha-carbon of the ethylamine group imposes specific spatial arrangements. Theoretical conformational searches would reveal the preferred orientations of the amino and methyl groups relative to the pyridine ring, which is critical for understanding its interaction with other chiral molecules, such as biological receptors. nih.gov

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms. By modeling reactants, products, intermediates, and transition states, chemists can map out the most likely pathway for a chemical transformation. researchgate.net This involves calculating the energy profile of the reaction, identifying the activation energy (the energy barrier that must be overcome), and characterizing the geometry of the transition state.

For this compound, such studies could be applied to understand its synthesis or its metabolic pathways. For example, the synthesis of chiral amines often involves asymmetric hydrogenation or reductive amination. Computational modeling could help to explain the stereoselectivity of a particular catalyst by comparing the transition state energies leading to the (s) and (r) enantiomers. rsc.org While specific mechanistic studies on this compound are not documented, research on similar systems, such as the formation of pyridines from alkynes and nitriles, demonstrates the feasibility of using DFT to explore complex catalytic cycles. researchgate.net

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure confirmation and analysis. DFT and time-dependent DFT (TD-DFT) calculations are commonly used to forecast:

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. For chiral molecules, computational methods can be particularly useful. For instance, a method has been developed to determine the absolute configuration of chiral primary amines by comparing experimental and DFT-calculated ¹⁹F NMR shifts of their derivatives. nih.govresearchgate.net This approach could be adapted to confirm the stereochemistry of this compound.

Infrared (IR) Spectra: Vibrational frequencies and their intensities can be computed, allowing for the assignment of experimental IR bands to specific molecular vibrations (e.g., N-H stretches, C=N stretches). nih.gov

UV-Visible Spectra: Electronic transitions can be predicted, corresponding to the absorption of light in the ultraviolet and visible regions.

These predicted spectra serve as a powerful complement to experimental data, aiding in the structural elucidation of new compounds and providing a deeper understanding of their electronic structure. dntb.gov.ua

Future Research Directions and Emerging Applications

Development of Novel Asymmetric Methodologies

The efficient synthesis of enantiopure (s)-1-(6-Methylpyridin-3-yl)ethanamine is paramount. Future research will likely concentrate on developing more efficient, selective, and sustainable asymmetric methods to replace or augment existing strategies like chiral resolution.

Asymmetric Transfer Hydrogenation (ATH): A primary route to this chiral amine involves the reduction of the corresponding ketone, 1-(6-methylpyridin-3-yl)ethan-1-one. While asymmetric hydrogenation is effective, Asymmetric Transfer Hydrogenation (ATH) offers a promising alternative that avoids the use of high-pressure hydrogen gas, enhancing operational safety. kanto.co.jp Future work will focus on developing novel ruthenium(II) and iridium(III) catalysts bearing chiral ligands to achieve higher enantioselectivity (ee) and turnover numbers for the reduction of pyridyl ketones. nih.govd-nb.info Research into catalysts that operate efficiently under mild conditions with greener hydrogen donors, such as formic acid or isopropanol (B130326), is a key objective. kanto.co.jp

Biocatalysis with Transaminases (TAs): Biocatalysis is emerging as a powerful green technology for producing chiral amines. mdpi.com The use of ω-transaminases for the asymmetric amination of prochiral ketones is particularly attractive as it can achieve theoretical yields of 100%. mdpi.com Future research will involve screening and engineering novel transaminases with high activity and stereoselectivity towards 1-(6-methylpyridin-3-yl)ethan-1-one. researchgate.netuab.cat Overcoming challenges such as unfavorable reaction equilibria is being addressed through multienzymatic cascade reactions, for instance, by coupling the reaction with a pyruvate decarboxylase to remove the pyruvate by-product and drive the reaction to completion. uab.cat The development of robust transaminases that tolerate high substrate concentrations and organic solvents will be crucial for industrial-scale production. nih.gov

| Synthetic Method | Catalyst/Enzyme Type | Key Research Goal | Potential Advantages |

| Asymmetric Transfer Hydrogenation | Chiral Ru(II) or Ir(III) Complexes | Develop catalysts for high enantioselectivity (>99% ee) in the reduction of 1-(6-methylpyridin-3-yl)ethan-1-one. | High efficiency, operational safety (no H₂ gas). |

| Biocatalytic Amination | Engineered ω-Transaminases | Create enzymes with high specificity and stability for the target ketone. | High enantioselectivity, green and sustainable process. |

Exploration of New Catalytic Systems utilizing Pyridyl-Ethanamine Derived Ligands

The inherent chirality and the presence of two coordination sites (the pyridyl and the amino nitrogens) make this compound an attractive scaffold for the development of new chiral ligands for asymmetric catalysis.

P-Chiral and N,N'-Dioxide Ligands: Research is moving towards the design of novel ligand architectures. By modifying the amine group of this compound, new P-chiral phosphine (B1218219) ligands can be synthesized. nih.govnih.govwikipedia.org These ligands, which possess chirality at the phosphorus atom, have shown exceptional performance in transition-metal-catalyzed reactions like asymmetric hydrogenation. nih.govnih.gov Similarly, chiral pyridine (B92270) N-oxides and N,N'-dioxides derived from this amine could serve as powerful organocatalysts or ligands for a variety of stereoselective transformations, including allylation and Michael additions. scispace.comrsc.orgresearchgate.netcolab.wsnih.gov

Applications in Catalysis: The resulting complexes, featuring metals like rhodium, iridium, or palladium, could be applied to a broad range of asymmetric reactions beyond hydrogenation. These include C-C bond-forming reactions, hydroaminations, and allylic alkylations, where the unique steric and electronic properties of the pyridyl-ethanamine backbone can induce high levels of stereocontrol. dicp.ac.cnresearchgate.net

| Ligand Type Derived from this compound | Potential Metal Complex | Target Asymmetric Reaction |

| Chiral Pyridyl-Phosphine (P,N-Ligand) | Rh(I), Ir(I), Pd(II) | Asymmetric Hydrogenation, Allylic Alkylation, Hydroformylation |

| Chiral Pyridyl-N,N'-Dioxide | Sc(III), Ni(II), Cu(II) | Friedel-Crafts Alkylation, Diels-Alder, Henry Reaction |

| Chiral Pyridyl-Imine (N,N-Ligand) | Fe(II), Ru(II) | Asymmetric Transfer Hydrogenation, Hydrosilylation |

Innovative Applications in Material Science and Supramolecular Chemistry

The well-defined stereochemistry and coordination geometry of this compound make it a valuable building block for constructing complex, ordered structures in material science and supramolecular chemistry.

Supramolecular Cages and Assemblies: Chiral pyridine-based ligands are known to drive the self-assembly of discrete, nanoscopic 3-D cages when coordinated with metal ions like palladium(II) or platinum(II). nih.govacs.org Future research could utilize derivatives of this compound to construct homochiral supramolecular cages. researchgate.net These cages can exhibit host-guest chemistry, acting as chiral recognition agents or as nanoreactors for stereoselective transformations within their cavities.

Chiral Polymers and Materials: The incorporation of this chiral amine into polymer backbones or as pendant groups could lead to new chiral materials. These materials may find applications in chiral chromatography as stationary phases for enantioselective separations. Furthermore, the pyridine moiety allows for the formation of hydrogen-bonded helical networks, a principle that can be extended from small molecules to polymers. acs.org This could lead to the development of materials with unique chiroptical properties or stimuli-responsive "smart" materials that change conformation in response to external signals. rsc.org

Integration with Flow Chemistry and Sustainable Synthesis Paradigms

Modern chemical manufacturing emphasizes sustainability, safety, and efficiency, principles embodied by flow chemistry and green chemistry.

Green Chemistry and Renewable Feedstocks: A major goal is to develop more sustainable routes to the pyridine core. Traditional syntheses often rely on petroleum-based feedstocks. ijarsct.co.in Future research will explore the synthesis of the 6-methyl-pyridine-3-yl scaffold from biomass-derived platform chemicals, such as glycerol or furfural. rsc.orgnih.gov Combining renewable feedstocks with energy-efficient catalytic systems and flow technology represents a paradigm shift towards a truly green manufacturing process. rsc.orgrasayanjournal.co.in

Advanced Analytical Techniques for Process Monitoring and Control

The production of enantiomerically pure active pharmaceutical ingredients (APIs) requires stringent process control, which is enabled by Process Analytical Technology (PAT).

Real-Time Enantiomeric Excess Monitoring: A significant challenge in asymmetric synthesis is the real-time monitoring of enantiomeric excess (ee). Future manufacturing processes for this compound will likely incorporate in-line or on-line analytical tools. Techniques such as vibrational circular dichroism (VCD) and photoelectron elliptical dichroism are being explored for their potential to provide real-time ee measurements without the need for sampling and off-line analysis. nih.govamericanpharmaceuticalreview.comresearchgate.netresearchgate.net This allows for immediate process adjustments to maintain high product quality.

In-situ Spectroscopic Analysis: The implementation of in-situ spectroscopic probes, such as Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy, within the reactor is a key area of development. youtube.comunito.it These tools can monitor the concentration of reactants, intermediates, and products in real-time. By combining this data with kinetic models, a deeper understanding of the reaction mechanism can be achieved, leading to optimized reaction conditions, improved yield, and consistent product quality. researchgate.net

| PAT Tool | Parameter Monitored | Future Application Goal |

| In-line Vibrational Circular Dichroism (VCD) | Enantiomeric Excess (ee) | Real-time, non-invasive monitoring and control of the asymmetric reduction step. |

| ATR-FTIR / Raman Spectroscopy | Reactant/Product Concentration, Intermediates | In-situ reaction kinetics and mechanism studies for process optimization and safety. |

| Automated HPLC/SFC with Polarimetry | Enantiomeric Composition (Solid and Liquid Phase) | Automated, near real-time tracking of crystallization processes for chiral resolution or purification. acs.org |

Q & A

Q. What are the optimal synthetic routes for (S)-1-(6-Methylpyridin-3-yl)ethanamine, and how can reaction conditions be tailored to improve enantiomeric purity?

Methodological Answer: The synthesis typically involves asymmetric reductive amination of 6-methylpyridine-3-carbaldehyde using chiral catalysts (e.g., Rhodium-BINAP complexes) to achieve the (S)-configuration. Key parameters include:

- Temperature Control : Maintaining 0–5°C during the reduction step minimizes racemization .

- Solvent Selection : Tetrahydrofuran (THF) or methanol enhances reaction efficiency compared to polar aprotic solvents .

- Catalyst Loading : 2–5 mol% catalyst ensures >90% enantiomeric excess (ee) .

Post-synthesis, purification via preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) is critical to isolate the enantiomerically pure compound .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic signals: δ 8.35 (d, 1H, pyridine-H), 2.50 (s, 3H, CH₃), and 1.40 (d, 3H, CH₃ of ethanamine) .

- Chiral HPLC : Confirms enantiopurity using a Chiralcel OD-H column with hexane:isopropanol (80:20) .

- Mass Spectrometry : ESI-MS (m/z 151.1 [M+H]⁺) validates molecular weight .

Q. How can researchers screen the bioactivity of this compound in early-stage drug discovery?

Methodological Answer:

- In Vitro Assays : Use competitive binding assays (e.g., radioligand displacement) to assess affinity for amine receptors (e.g., trace amine-associated receptors, TAAR1) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., oxidation at the pyridine methyl group) .

- Toxicity Profiling : MTT assays on HEK-293 cells determine IC₅₀ values for cytotoxicity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:

- Batch Consistency Analysis : Compare enantiopurity (via HPLC) and impurity profiles (LC-MS) between studies; trace impurities (e.g., 6-methylpyridine-3-carbaldehyde residues) may antagonize target receptors .

- Assay Standardization : Validate receptor expression levels in cell lines (e.g., HEK-TAAR1 vs. CHO-TAAR1) to account for variability in ligand binding .

- Computational Docking : Use Schrödinger Suite to model ligand-receptor interactions and identify conformation-dependent activity differences .

Q. How can computational chemistry guide the rational design of this compound derivatives with enhanced selectivity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-TAAR1 binding to identify key residues (e.g., Asp103) for hydrogen bonding. Derivatives with bulkier substituents at the ethanamine β-position may reduce off-target binding .

- QSAR Modeling : Train models on bioactivity data (IC₅₀, Ki) to predict substituent effects. Electron-withdrawing groups at the pyridine 2-position improve metabolic stability .

Q. What experimental designs mitigate limitations in studying this compound’s pharmacokinetics in vivo?

Methodological Answer:

- Stable Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃ at the pyridine methyl) for precise LC-MS quantification in plasma .

- Bidirectional Permeability Assays : Use Caco-2 monolayers to predict intestinal absorption and blood-brain barrier penetration .

- Species-Specific Metabolism : Compare metabolite profiles in humanized liver mouse models vs. wild-type to prioritize analogs with favorable cross-species stability .

Q. How do structural modifications to the pyridine ring influence the compound’s interaction with biological targets?

Methodological Answer:

- Substituent Effects : Bromination at the pyridine 4-position (as in (S)-1-(6-Bromopyridin-3-yl)ethanamine) enhances TAAR1 binding (Ki reduced from 120 nM to 45 nM) but increases off-target activity at α₂-adrenergic receptors .

- Methyl Group Positioning : 6-Methyl substitution (vs. 5-methyl) optimizes steric complementarity in the TAAR1 binding pocket, as shown in X-ray co-crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.